molecular formula C23H32N4OS B15120528 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzothiazole

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B15120528
M. Wt: 412.6 g/mol
InChI Key: KQIUOSYDIFKOES-UHFFFAOYSA-N
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Description

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzothiazole core linked to a piperidine and piperazine moiety, making it a hybrid structure with potential pharmacological applications .

Preparation Methods

The synthesis of 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzothiazole involves a multi-step procedure. The process typically starts with the preparation of the benzothiazole core, followed by the introduction of the piperidine and piperazine moieties. Common synthetic routes include:

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to act as a dopamine and serotonin antagonist, which makes it useful in the treatment of neurological disorders. It binds to the dopamine and serotonin receptors, inhibiting their activity and thereby modulating neurotransmitter levels in the brain .

Comparison with Similar Compounds

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzothiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its hybrid structure, which combines the pharmacological properties of both benzothiazole and piperazine derivatives, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H32N4OS

Molecular Weight

412.6 g/mol

IUPAC Name

2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C23H32N4OS/c1-19(2)26-16-14-25(15-17-26)11-5-6-18-28-20-9-12-27(13-10-20)23-24-21-7-3-4-8-22(21)29-23/h3-4,7-8,19-20H,9-18H2,1-2H3

InChI Key

KQIUOSYDIFKOES-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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